

Application Notes: β -D-Sorbofuranose as a Chiral Precursor in Organic Synthesis

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Compound of Interest

Compound Name: *beta*-D-sorbofuranose

Cat. No.: B12653063

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Introduction

β -D-Sorbofuranose, a naturally occurring ketohexose, serves as a valuable and versatile chiral precursor in the stereoselective synthesis of a wide array of complex organic molecules. Its rigid furanose scaffold, adorned with multiple stereocenters, provides a robust framework for the introduction of new functionalities with a high degree of stereocontrol. This document provides detailed application notes and experimental protocols for the utilization of β -D-sorbofuranose and its more commonly used enantiomer, L-sorbose, in the synthesis of bioactive compounds, particularly iminosugars and their analogues. The methodologies outlined are aimed at researchers, scientists, and professionals in drug development.

Core Applications

The primary application of sorbofuranose as a chiral precursor lies in its conversion to densely functionalized building blocks for the synthesis of:

- **Iminosugars:** These are carbohydrate mimics where the endocyclic oxygen is replaced by a nitrogen atom. They are potent inhibitors of glycosidases and glycosyltransferases, with therapeutic applications in diabetes, viral infections, and lysosomal storage diseases.
- **C-Glycosides:** Compounds where the anomeric hydroxyl group of a sugar is replaced by a carbon-based substituent. They offer increased metabolic stability compared to O-glycosides.

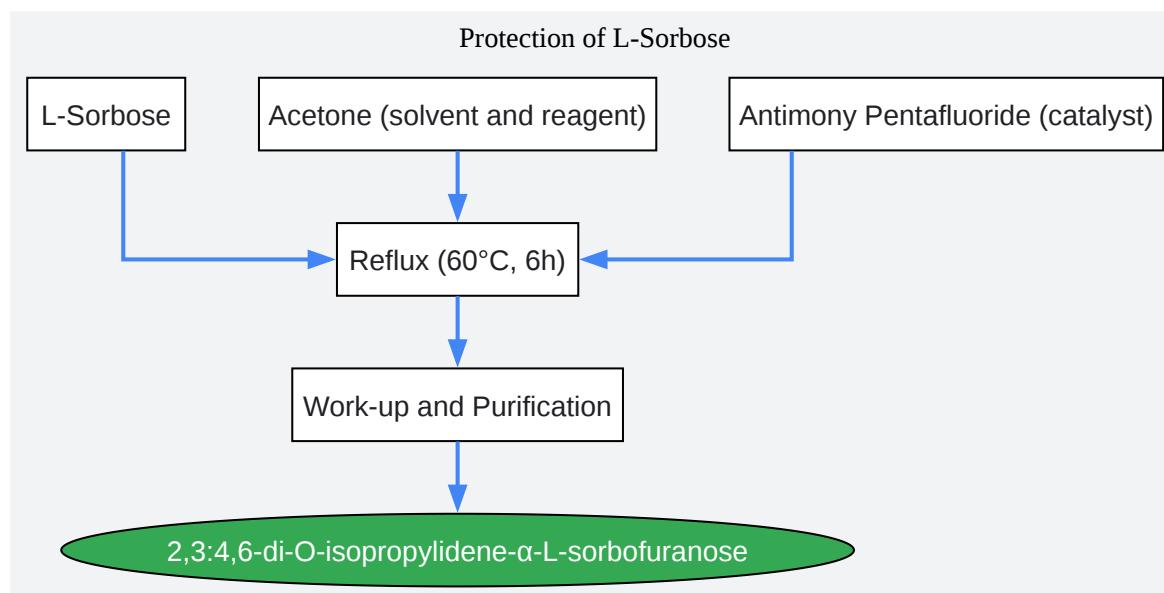
- Functionalized Carbocycles: The carbon backbone of sorbofuranose can be manipulated to construct chiral cyclopentane and cyclohexane derivatives, which are key components of many natural products and pharmaceuticals.

Experimental Protocols and Key Transformations

Preparation of a Key Intermediate: 2,3:4,6-di-O-isopropylidene- α -L-sorbofuranose

The protection of the hydroxyl groups of sorbose is a critical first step in its utilization as a chiral precursor. The diacetonide protection is a common and efficient strategy, yielding a stable, lipophilic derivative that is amenable to a wide range of organic transformations. The following protocol is adapted from the literature for the synthesis of the L-enantiomer, which is more commonly used in the synthesis of iminosugars like 1-deoxynojirimycin (DNJ). The same principles apply to the D-enantiomer.

Experimental Workflow



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Caption: Workflow for the diacetonide protection of L-Sorbose.

Protocol:

- To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add L-sorbose (10.0 g) and acetone (200 mL).
- Add antimony pentafluoride (65.0 mg) to the suspension.
- Place a drying tube containing molecular sieves (20 g, 3Å) between the reaction flask and the condenser to maintain anhydrous conditions.
- Heat the mixture to reflux with stirring in a water bath at 60°C for 6 hours.
- After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
- Neutralize the catalyst by adding a saturated aqueous solution of sodium bicarbonate.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford 2,3:4,6-di-O-isopropylidene- α -L-sorbofuranose as a crystalline solid.[\[1\]](#)

Quantitative Data:

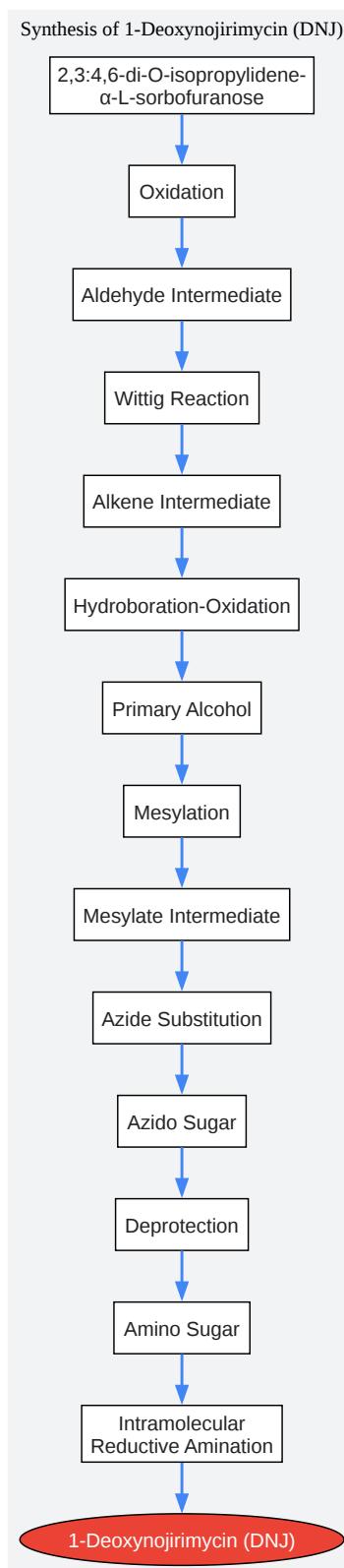
Starting Material	Product	Yield	Reference
L-Sorbose	2,3:4,6-di-O-isopropylidene- α -L-sorbofuranose	82.3%	[1]

Synthesis of 1-Deoxynojirimycin (DNJ) from L-Sorbose

1-Deoxynojirimycin (DNJ) is a potent α -glucosidase inhibitor. Its synthesis from L-sorbose highlights several key transformations, including selective deprotection, oxidation, Wittig

reaction, and intramolecular reductive amination.

Synthetic Pathway Overview



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Caption: A general synthetic pathway for 1-Deoxynojirimycin (DNJ) from protected L-Sorbose.

Key Experimental Steps (Conceptual Protocol):

A common strategy involves the conversion of the protected sorbofuranose into a suitable precursor for cyclization. An eight-step synthesis with an overall yield of 13-44% has been reported.^[1] A shorter, more practical synthesis has also been developed, which relies on a key intramolecular reductive amination step.^{[2][3]}

A Practical Synthesis Approach:

- Selective Iodination: L-sorbose is first converted to its methyl glycoside, followed by selective iodination at the 6-position.^[4]
- Amination-Cyclization Cascade: The resulting 6-iodo-sorbofuranoside undergoes a one-pot, two-step amination-cyclization cascade reaction. This involves displacement of the iodide with an amine, followed by an intramolecular reductive amination to form the piperidine ring of DNJ. This cascade is highly stereoselective.^[4]

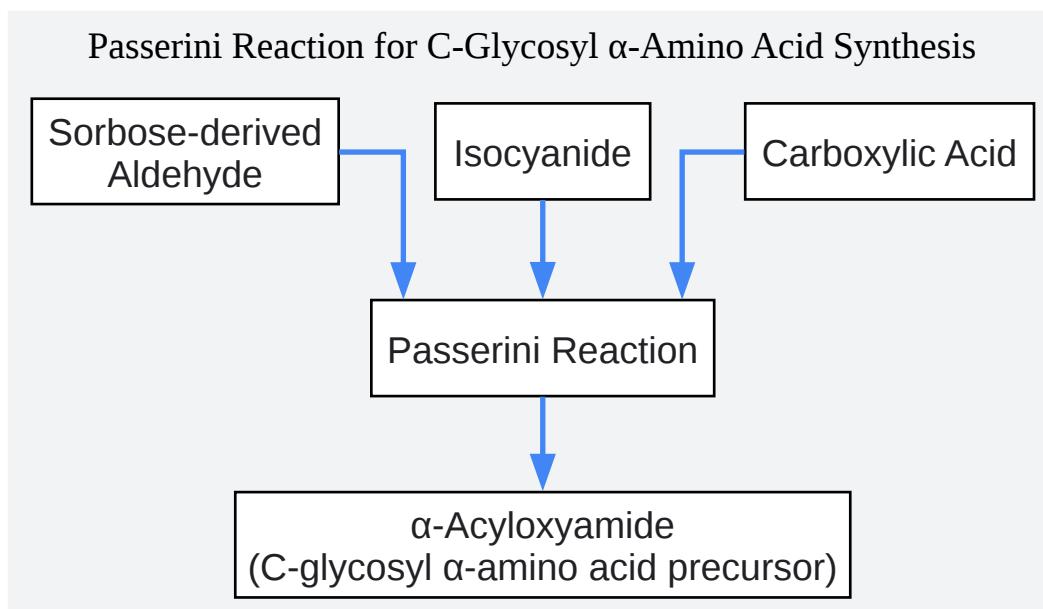
Quantitative Data for Amination-Cyclization Cascade:

Starting Material	Product	Yield (over 2 steps)	Reference
Methyl 6-deoxy-6-iodo-L-sorbofuranose	1-Deoxynojirimycin (DNJ)	95%	[4]

Synthesis of C-Glycosyl α -Amino Acids via Passerini Reaction

The aldehyde derived from 2,3:4,6-di-O-isopropylidene- α -L-sorbofuranose can be utilized in multicomponent reactions, such as the Passerini reaction, to generate novel C-glycosyl α -amino acids.

Reaction Scheme



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Caption: Schematic of the Passerini reaction using a sorbose-derived aldehyde.

Protocol Outline:

- The aldehyde derived from 2,3:4,6-di-O-isopropylidene- α -L-sorbofuranose is reacted with a carboxylic acid and an isocyanide in a suitable solvent (e.g., dichloromethane) at room temperature.
- The reaction proceeds to give an α -acyloxyamide, which is a protected form of a C-glycosyl α -amino acid.
- Subsequent deprotection and modification steps can yield the desired C-glycosyl α -amino acid derivatives.^[5]

This application demonstrates the utility of sorbofuranose in constructing complex chiral molecules with potential applications in peptidomimetics and drug discovery.

Conclusion

β -D-Sorbofuranose and its enantiomer L-sorbose are powerful chiral synthons for the construction of a variety of stereochemically rich and biologically active molecules. The

protocols and data presented herein provide a foundation for researchers to explore the potential of this versatile chiral precursor in their own synthetic endeavors. The key to its successful application lies in the strategic use of protecting groups and the stereoselective nature of subsequent transformations.

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